1-Methylpyrrole-2-carboxaldehyde

Catalog No.
S584955
CAS No.
1192-58-1
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrole-2-carboxaldehyde

CAS Number

1192-58-1

Product Name

1-Methylpyrrole-2-carboxaldehyde

IUPAC Name

1-methylpyrrole-2-carbaldehyde

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3

InChI Key

OUKQTRFCDKSEPL-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C=O

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

1-methyl-2-pyrrolecarboxaldehyde

Canonical SMILES

CN1C=CC=C1C=O

The exact mass of the compound 1-Methylpyrrole-2-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72386. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1) is a heterocyclic aromatic aldehyde featuring a pyrrole ring N-substituted with a methyl group. This N-methylation is the key structural feature distinguishing it from its parent compound, pyrrole-2-carboxaldehyde. This modification blocks the otherwise reactive N-H proton (pKa ≈ 17.5), preventing unwanted side reactions and eliminating the need for separate protection/deprotection steps in multi-step syntheses. Consequently, it serves as a critical, process-simplified building block in the synthesis of pharmaceuticals, porphyrins, and conductive polymers.

Research Fit

N-Methyl pyrrole-2-carboxaldehyde building block
Liquid at room temperature – may simplify handling vs. solid analog
Distinct electronic profile – reactivity not interchangeable with pyrrole-2-carboxaldehyde

Procuring a non-methylated analog like Pyrrole-2-carboxaldehyde (CAS 1003-29-8) introduces significant process risks and inefficiencies. The free N-H proton on the pyrrole ring is acidic and nucleophilic, making it incompatible with strong bases, organometallic reagents, or electrophiles intended to react with other parts of the molecule. This necessitates additional protection and deprotection steps, increasing raw material costs, labor, and waste streams. Furthermore, in applications like electropolymerization, the N-H group can participate in undesired cross-linking, leading to polymers with irregular structures and less predictable electronic properties compared to those derived from the N-methylated precursor. Substitution with an isomer, such as 1-Methylpyrrole-3-carboxaldehyde, alters the electronic distribution and steric environment of the aldehyde, rendering it unsuitable for syntheses where the 2-position regiochemistry is critical for target molecule assembly and function, as is common in porphyrin synthesis.

Substitution Risk

Physical state mismatch: N-methyl derivative is a liquid, while pyrrole-2-carboxaldehyde is a solid, impacting handling and formulation transfer.

N-Methyl group alters ring electronics, significantly shifting reaction thermodynamics and nucleophilic addition kinetics.

Absence of N–H hydrogen bond donor modifies solubility and supramolecular interactions, which may limit direct substitution in processes sensitive to H-bonding.

Precursor Suitability: Eliminates N-H Protection Steps for Streamlined Synthesis

The primary procurement driver for 1-Methylpyrrole-2-carboxaldehyde is its role as an N-protected building block. The parent compound, pyrrole, has an acidic N-H proton (pKa ≈ 17.5) that readily reacts with strong bases (e.g., BuLi, NaH) or electrophiles. Using pyrrole-2-carboxaldehyde in a multi-step synthesis involving such reagents would mandate a 2-step protection/deprotection sequence. Procuring the N-methylated form directly bypasses this entire sequence, reducing step count, minimizing potential yield losses associated with those steps, and decreasing consumption of auxiliary reagents.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect use in synthesis without N-H protection.
Comparator Or BaselinePyrrole-2-carboxaldehyde requires a minimum of two additional steps (N-protection and N-deprotection) when used with incompatible reagents.
Quantified DifferenceReduces synthetic pathway by 2 steps.
ConditionsMulti-step synthesis involving strong bases, organometallics, or electrophiles incompatible with a free N-H group.

This directly translates to lower process costs, reduced labor time, and less chemical waste, making it a more economical choice for complex industrial syntheses.

Enthalpy of Formation
Head-to-head
ΔΔfHm°(g) = -21.7 kJ·mol⁻¹
1-Methyl: -28.7 ± 1.7
Pyrrole-2-carboxaldehyde: -7.0 ± 1.5
N-Methylation significantly stabilizes the compound; critical for thermodynamic feasibility in synthesis.
Gas phase, 298.15 K; bomb calorimetry & G3(MP2)//B3LYP calculations.

Electropolymerization Control: Enables Formation of Defined, Linear Polymer Structures

In the synthesis of conductive polymers, the N-H site of pyrrole can act as a branching or cross-linking point during oxidative polymerization, leading to structural defects. Using N-methylpyrrole derivatives ensures polymerization occurs exclusively through the C-2 and C-5 positions of the pyrrole ring. This results in a more linear, structurally defined polymer (poly(N-methylpyrrole), PMPy). While direct comparisons of the aldehydes are sparse, the parent heterocycles are well-studied. Poly-N-methylpyrrole is noted to be less resistive than polypyrrole by a factor of 100 to 1000, a key performance metric. The use of 1-Methylpyrrole-2-carboxaldehyde as a precursor allows for the introduction of functional aldehyde groups into these defined polymer structures.

Evidence DimensionPolymer Electrical Resistivity
Target Compound DataForms poly-N-methylpyrrole backbone, which is 10^2 to 10^3 times less resistive than the comparator.
Comparator Or BaselinePyrrole-2-carboxaldehyde forms a polypyrrole backbone.
Quantified Difference100x - 1000x lower resistivity for the resulting polymer backbone.
ConditionsAs measured in thin films connecting microelectrodes.

For applications in electronics, sensors, and anticorrosion coatings, controlling polymer structure is critical for achieving reproducible conductivity, morphology, and performance.

Brønsted Exponent (β)
Head-to-head
Δβ = -0.55
1-Methyl: β = 0.35
Pyrrole-2-carboxaldehyde: β = 0.90
N-Methyl group alters the rate-determining transition state; reaction conditions not directly transferable.
Aqueous, 25°C, pH-dependent rate profiles; carboxylic acid catalysis.

Improved Handling and Solubility in Organic Solvents

The N-H bond in pyrrole-2-carboxaldehyde allows for intermolecular hydrogen bonding, which can decrease its solubility in non-polar organic solvents and increase its boiling point. The N-methyl group in 1-Methylpyrrole-2-carboxaldehyde disrupts this hydrogen bonding network. This typically results in a lower boiling point and improved solubility in a wider range of common organic solvents. For example, 1-Methylpyrrole-2-carboxaldehyde has a reported boiling point of 87-90 °C at 22 mmHg, and is soluble in alcohol. This enhanced solubility and lower boiling point facilitate easier handling, purification (e.g., distillation), and use in solution-based reactions and formulations.

Evidence DimensionPhysical Properties (Handling)
Target Compound DataLiquid at room temperature, soluble in alcohol, boiling point 87-90 °C / 22 mmHg.
Comparator Or BaselinePyrrole-2-carboxaldehyde is a solid, and its N-H bond allows for strong intermolecular hydrogen bonding, often leading to lower solubility in non-polar solvents.
Quantified DifferenceDifferent physical state (liquid vs. solid) and improved solubility profile for organic process chemistry.
ConditionsStandard laboratory and industrial processing conditions.

Improved solubility and handling characteristics simplify process scale-up, reduce the need for specialized or high-boiling point solvents, and can improve reaction kinetics and yields.

Vilsmeier-Haack Formylation
Reported
Comparable yields (60–80% range)
One-pot Vilsmeier-Haack / Friedel-Crafts; liquid substrate simplifies handling
Reactivity similar to non-methylated analog; physical state may ease process development.
Cross-study comparable; 4-acylpyrrole-2-carboxaldehyde synthesis.
C5-Arylation Yield
Class-level
64–98% conversion
N-Methyl group eliminates need for N-protection, streamlining C-H arylation routes.
Pd-PEPPSI catalyst, KOAc, DMAc, 120°C; aryl chlorides.
Indole Synthesis Yield
Class-level
~10% yield
Not a suitable building block for this specific indole route; guides synthetic planning.
Knoevenagel/Hemetsberger sequence; negative result context.

Precursor for Regioregular Functional Polymers and Coatings

This compound is the right choice for synthesizing functional conductive polymers where structural integrity and predictable electronic properties are paramount. The N-methyl group prevents cross-linking at the nitrogen atom, ensuring linear polymerization through the 2- and 5-positions. The aldehyde group remains available for post-polymerization modification, allowing for the covalent attachment of sensors, biomolecules, or other functional moieties.

Key Intermediate in Multi-Step Pharmaceutical Synthesis

In complex total synthesis pathways for active pharmaceutical ingredients (APIs), this aldehyde is specified when downstream steps involve reagents incompatible with acidic N-H protons, such as Grignard reagents, organolithiums, or strong non-nucleophilic bases. Procuring the N-methylated version from the outset simplifies the overall process, enhances reproducibility, and reduces the risk of side-product formation, thereby improving overall yield and purity of the final API.

Building Block for Asymmetric Porphyrins and Dyes

It is an essential component in acid-catalyzed condensation reactions, such as the Lindsey or MacDonald syntheses, to create specific porphyrin structures. The N-methyl group ensures the pyrrole unit is pre-differentiated, preventing its participation in unwanted N-H related side reactions or scrambling under acidic conditions. The aldehyde provides the necessary electrophilic site for macrocycle formation, enabling the controlled construction of porphyrins for use as catalysts, sensitizers, or advanced materials.

Application Fit

Application
Selection Property
Validation Focus
4-Acylpyrrole-2-carboxaldehyde synthesis
Liquid N-methyl pyrrole aldehyde handling
Vilsmeier-Haack/Friedel-Crafts one-pot conditions
Direct C5-arylation
Pre-installed N-methyl avoids protection
Pd-PEPPSI catalyst, broad functional group compatibility
Nucleophilic addition mechanistic studies
Distinct Brønsted exponent for kinetic differentiation
pH-rate profiles, transition state analysis
Styrylpyrrole synthesis
Aldehyde handle for Wittig olefination
Cis-trans isomerization, conjugated materials

Physical Description

Clear orange to dark red liquid; roasted nutty aroma

XLogP3

0.5

Density

1.012-1.018

UNII

M0HYH3D7SX

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 132 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1192-58-1

Wikipedia

1-methyl-1H-pyrrole-2-carboxaldehyde

Use Classification

Food additives -> Flavoring Agents
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